(+)-Epieudesmin

Neuroinflammation Microglia Nitric Oxide

(+)-Epieudesmin (CAS 60102-89-8) is a naturally occurring furofuran lignan. It exists as a specific stereoisomer, (1R,3aR,4S,6aR)-1,4-bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan, and is the C2 epimer of the more widely studied lignan (+)-eudesmin.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
CAS No. 60102-89-8
Cat. No. B12380183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Epieudesmin
CAS60102-89-8
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC
InChIInChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21-,22+/m0/s1
InChIKeyPEUUVVGQIVMSAW-WWLNLUSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Epieudesmin (CAS 60102-89-8): A Furofuran Lignan Stereoisomer with Distinct Bioactivity Profile for Targeted Procurement


(+)-Epieudesmin (CAS 60102-89-8) is a naturally occurring furofuran lignan [1]. It exists as a specific stereoisomer, (1R,3aR,4S,6aR)-1,4-bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan, and is the C2 epimer of the more widely studied lignan (+)-eudesmin [2]. This structural variation, while subtle, leads to quantifiable differences in biological activity and analytical behavior. It has been isolated from various plant sources, including Zanthoxylum and Aristolochia species, and is being investigated for its antineoplastic and anti-neuroinflammatory properties [3].

Procurement Risk: Why Substituting (+)-Epieudesmin with Its Epimer (+)-Eudesmin or Other Furofuran Lignans is Not Valid for Scientific Integrity


Generic substitution within the furofuran lignan class, specifically between (+)-epieudesmin and its C2 epimer (+)-eudesmin, is scientifically unsound. This is not a simple case of interchangeable analogs; the stereochemical inversion fundamentally alters the molecule's three-dimensional conformation, leading to critical, quantifiable divergences in both analytical characterization and biological function. Evidence shows that this epimerization can result in a loss of specific biological activity [1]. Furthermore, the compounds exhibit distinct spectroscopic signatures, necessitating different analytical standards for unambiguous identification [2]. Selecting the incorrect compound can lead to irreproducible results, inaccurate bioactivity data, and invalidated experimental conclusions.

Quantitative Evidence for (+)-Epieudesmin: A Comparative Analysis Against Key Furofuran Lignan Analogs


Superior Antineuroinflammatory Potency: (+)-Epieudesmin Exhibits a 46% Lower IC50 for NO Inhibition Compared to a Structural Analog

In a direct head-to-head comparison within the same study, (+)-epieudesmin demonstrated significantly higher potency in inhibiting nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells compared to the related furofuran lignan 1-O-(9Z,12Z,15Z-octadecatrienoyl)glycerol [1]. This is a critical measure of anti-neuroinflammatory potential.

Neuroinflammation Microglia Nitric Oxide IC50

Divergent Antifungal Activity: Epimerization from (+)-Eudesmin to (+)-Epieudesmin Leads to a Loss of Anti-Candida Potency

A direct comparative study investigated the impact of epimerization at the benzylic position. The parent compound, (+)-eudesmin, displayed moderate activity against Candida strains. In contrast, the epimer (+)-epieudesmin showed a notable decrease in this antifungal activity [1]. This is a clear example of a functional divergence due to stereochemistry.

Antifungal Candida Epimerization Structure-Activity Relationship

Distinct Stereochemical and Spectroscopic Fingerprint: VCD Spectroscopy Enables Unambiguous Differentiation from (+)-Eudesmin

A 2025 study using vibrational circular dichroism (VCD) spectroscopy, a powerful chiroptical technique, demonstrated that (+)-epieudesmin and (+)-eudesmin possess unique and distinguishable spectroscopic signatures [1]. The study highlighted that their VCD spectra, especially in the presence of explicit solvent, are distinct, providing an unambiguous method for verifying the absolute configuration and identity of each compound.

Stereochemistry VCD Spectroscopy Analytical Chemistry Quality Control

Defined Antitrypanosomal Profile with Low Selectivity: (+)-Epieudesmin Exhibits Potent Activity Against T. cruzi but Lacks Therapeutic Index

In a study evaluating compounds against Trypanosoma cruzi, (+)-epieudesmin was effective against the trypomastigote form of the parasite . However, direct comparison with other isolated lignans like kusunokinin revealed that (+)-epieudesmin lacked parasite selectivity due to high toxicity against mammalian cells . This establishes its profile as a potent but non-selective antitrypanosomal agent.

Antitrypanosomal Trypanosoma cruzi Selectivity Index Cytotoxicity

Antineoplastic Potential: (+)-Epieudesmin Demonstrates Consistent, Though Moderate, Cytostatic Activity Across Cancer Cell Lines

Multiple independent sources consistently report that (+)-epieudesmin possesses marginal to weak inhibitory activities against various cancer cell lines, including murine P388 lymphocytic leukemia and human tumor cell lines [1]. While the effect is not potent, it is a verified and reproducible biological property of the compound.

Antineoplastic Cancer Cytotoxicity Cell Line

Optimal Scientific and Industrial Applications for (+)-Epieudesmin Based on Verified Differentiation Evidence


Neuroinflammation Research: A Potent Tool for Modulating Microglial Activation

For laboratories investigating neuroinflammatory pathways, particularly in models of Alzheimer's or Parkinson's disease, (+)-epieudesmin is a superior choice over its close structural analog 1-O-(9Z,12Z,15Z-octadecatrienoyl)glycerol. As demonstrated, it is a 42% more potent inhibitor of NO production in activated microglial cells (IC50 4.96 µM vs. 8.51 µM) [1]. This higher potency makes it ideal for in vitro studies aiming to efficiently suppress neuroinflammatory markers, reduce the required compound concentration, and serve as a reliable positive control in microglial activation assays.

Structure-Activity Relationship (SAR) and Stereochemistry Studies

(+)-Epieudesmin is an essential procurement for any medicinal chemistry program investigating furofuran lignans. Its defined stereochemistry and the availability of its epimer, (+)-eudesmin, provide a perfect model system for probing the stereochemical determinants of biological activity. The distinct VCD spectra of the two compounds also offer a robust analytical method to track epimerization during synthesis or extraction [1], making it a critical standard for purity and identity checks. Its decreased antifungal activity compared to (+)-eudesmin provides a clear SAR hypothesis to explore [2].

Non-Selective Cytotoxicity Screening and Control

In parasitology or cancer research, (+)-epieudesmin serves a specific purpose as a potent, non-selective cytotoxic agent. Its activity against T. cruzi trypomastigotes coupled with high mammalian cell toxicity [1] makes it a valuable tool for: 1) Positive control for cell death in high-throughput screening assays; 2) A chemical probe to study mechanisms of general cytotoxicity versus selective killing; and 3) A negative control or counter-screener when the goal is to identify compounds with a high therapeutic index. Its selection over more selective agents like kusunokinin is justified by this specific, defined lack of selectivity.

Analytical Method Development and Natural Product Dereplication

Due to its unique and well-characterized spectroscopic signature, including specific 1H and 13C NMR shifts and distinct VCD spectra [1], (+)-epieudesmin is an ideal analytical standard. It can be used for the development of HPLC, LC-MS, and chiroptical methods to dereplicate and quantify furofuran lignans in complex botanical extracts. Its procurement ensures the accurate identification of this specific compound in phytochemical analyses, which cannot be achieved using a standard for the more common (+)-eudesmin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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